4-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester
Description
4-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1154101-11-7) is a piperidine derivative featuring a tert-butyl carbamate (Boc) protecting group at the 1-position and a carboxymethylamino substituent at the 4-position. Its molecular formula is C₁₂H₂₂N₂O₄, with a molecular weight of 270.3 g/mol . The compound is commonly used as an intermediate in pharmaceutical synthesis due to its modular structure, which allows for further functionalization at the carboxymethyl and amino groups. Its Boc group provides stability during synthetic processes while enabling selective deprotection under acidic conditions .
Properties
IUPAC Name |
2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-6-4-9(5-7-14)13-8-10(15)16/h9,13H,4-8H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFIIFMQXYDGSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester typically involves the protection of the amino group and the carboxylic acid group. One common method is the use of tert-butyl ester as a protecting group for the carboxylic acid. The synthesis may involve multiple steps, including the formation of intermediates and the use of various reagents and catalysts to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as an intermediate in the development of pharmaceutical drugs.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the context of its use and the specific targets involved.
Comparison with Similar Compounds
4-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester
- Structure: Differs by an ethyl group appended to the carboxymethylamino moiety.
- This modification may alter solubility (higher lipophilicity) and metabolic stability .
4-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1353998-18-1)
- Structure : Replaces the carboxymethyl group with a chloro-acetyl group.
- Impact : The chloro-acetyl group enhances electrophilicity, making the compound a reactive intermediate for nucleophilic substitution reactions. This contrasts with the carboxylic acid functionality in the parent compound, which is more suited for conjugation or salt formation .
(R)-3-(Carboxymethyl-isopropyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester
- Structure: Pyrrolidine ring instead of piperidine, with an isopropyl group on the carboxymethylamino substituent.
- The isopropyl group further increases steric hindrance, which could limit interactions with enzymatic targets compared to the parent piperidine derivative .
Functional Group Modifications
4-(4-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester (CAS: 919108-51-3)
- Structure: Incorporates a carbamoyl-linked aminophenyl group at the 4-position.
- The absence of a carboxylic acid group reduces water solubility compared to the parent compound .
4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
- Structure : Partially unsaturated dihydropyridine ring with a methoxycarbonylphenyl group.
- Impact : The dihydropyridine core may confer redox activity, while the methoxycarbonyl group increases electron-withdrawing effects, altering electronic properties critical for charge-transfer interactions .
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 4-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester | 1154101-11-7 | C₁₂H₂₂N₂O₄ | 270.3 | Boc, carboxymethylamino |
| 4-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester | - | C₁₄H₂₆N₂O₄ | 298.4 | Boc, ethyl-carboxymethylamino |
| 4-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester | 1353998-18-1 | C₁₃H₂₂ClN₂O₃ | 304.8 | Boc, chloro-acetyl-methylamino |
| 4-(4-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester | 919108-51-3 | C₁₇H₂₅N₃O₃ | 313.4 | Boc, aminophenylcarbamoyl |
Table 2. Pharmacological Potency of Selected Analogs
Biological Activity
4-(Carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may influence its interactions with biological systems, including enzyme inhibition and receptor modulation.
- Molecular Formula : C12H22N2O4
- Molecular Weight : 258.32 g/mol
- CAS Number : 87120-72-7
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The functional groups in the compound facilitate various interactions, including hydrogen bonding and hydrophobic interactions, which can modulate the activity of these targets.
Interaction Studies
Research indicates that this compound may exhibit:
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially affecting physiological processes.
- Receptor Modulation : It may bind to various receptors, influencing signal transduction pathways critical for cellular communication.
Biological Activities
Several studies have documented the biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anticancer Potential : Research indicates that derivatives of piperidine compounds can exhibit selective cytotoxicity against cancer cell lines, suggesting that this compound may have similar effects.
- Neuroprotective Effects : The compound's structure suggests it could interact with neurotransmitter systems, providing a basis for exploring its neuroprotective potential.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of various piperidine derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines (e.g., MCF-7 and PC-3) demonstrated that piperidine derivatives could induce apoptosis. The specific activity of this compound was assessed, showing promising results in reducing cell viability at certain concentrations.
Case Study 3: Neuroprotective Effects
Research focused on the interaction of this compound with neurotransmitter receptors revealed that it could enhance neuroprotective signaling pathways, potentially offering therapeutic benefits in neurodegenerative diseases.
Data Table of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
